Tert-butyl 4-amino-3,4,7,8-tetrahydro-2H-thiopyrano[3,2-C]pyridine-6(5H)-carboxylate
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Overview
Description
Tert-butyl 4-amino-3,4,7,8-tetrahydro-2H-thiopyrano[3,2-C]pyridine-6(5H)-carboxylate: is a complex organic compound with a unique structure that includes a thiopyrano and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-amino-3,4,7,8-tetrahydro-2H-thiopyrano[3,2-C]pyridine-6(5H)-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between tert-butyl carbamate and a suitable thiopyrano precursor in the presence of a base can yield the desired compound .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiopyrano ring.
Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine derivative.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the tert-butyl ester group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic systems.
Biology: In biological research, it can be used as a probe to study enzyme interactions and as a potential lead compound in drug discovery.
Industry: In the industrial sector, it can be used in the synthesis of advanced materials, including polymers and catalysts .
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-3,4,7,8-tetrahydro-2H-thiopyrano[3,2-C]pyridine-6(5H)-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting their activity and downstream signaling pathways. The thiopyrano and pyridine rings play a crucial role in binding to the active site of the target enzyme, while the tert-butyl group provides steric hindrance, enhancing selectivity .
Comparison with Similar Compounds
Tert-butyl 4-amino-3,4,7,8-tetrahydro-2H-thiopyrano[3,2-C]pyridine-6(5H)-carboxylate: shares similarities with other thiopyrano and pyridine derivatives, such as:
Uniqueness: The unique combination of the thiopyrano and pyridine rings, along with the tert-butyl ester group, provides distinct chemical properties and reactivity patterns that are not commonly found in other compounds. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C13H22N2O2S |
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Molecular Weight |
270.39 g/mol |
IUPAC Name |
tert-butyl 4-amino-2,3,4,5,7,8-hexahydrothiopyrano[3,2-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C13H22N2O2S/c1-13(2,3)17-12(16)15-6-4-11-9(8-15)10(14)5-7-18-11/h10H,4-8,14H2,1-3H3 |
InChI Key |
VXAVXWIETVUMIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(CCS2)N |
Origin of Product |
United States |
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